

Duvelisib efficacy in BTK C481S mutation resistant CLL

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Compound Focus: Duvelisib

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Efficacy Data Summary

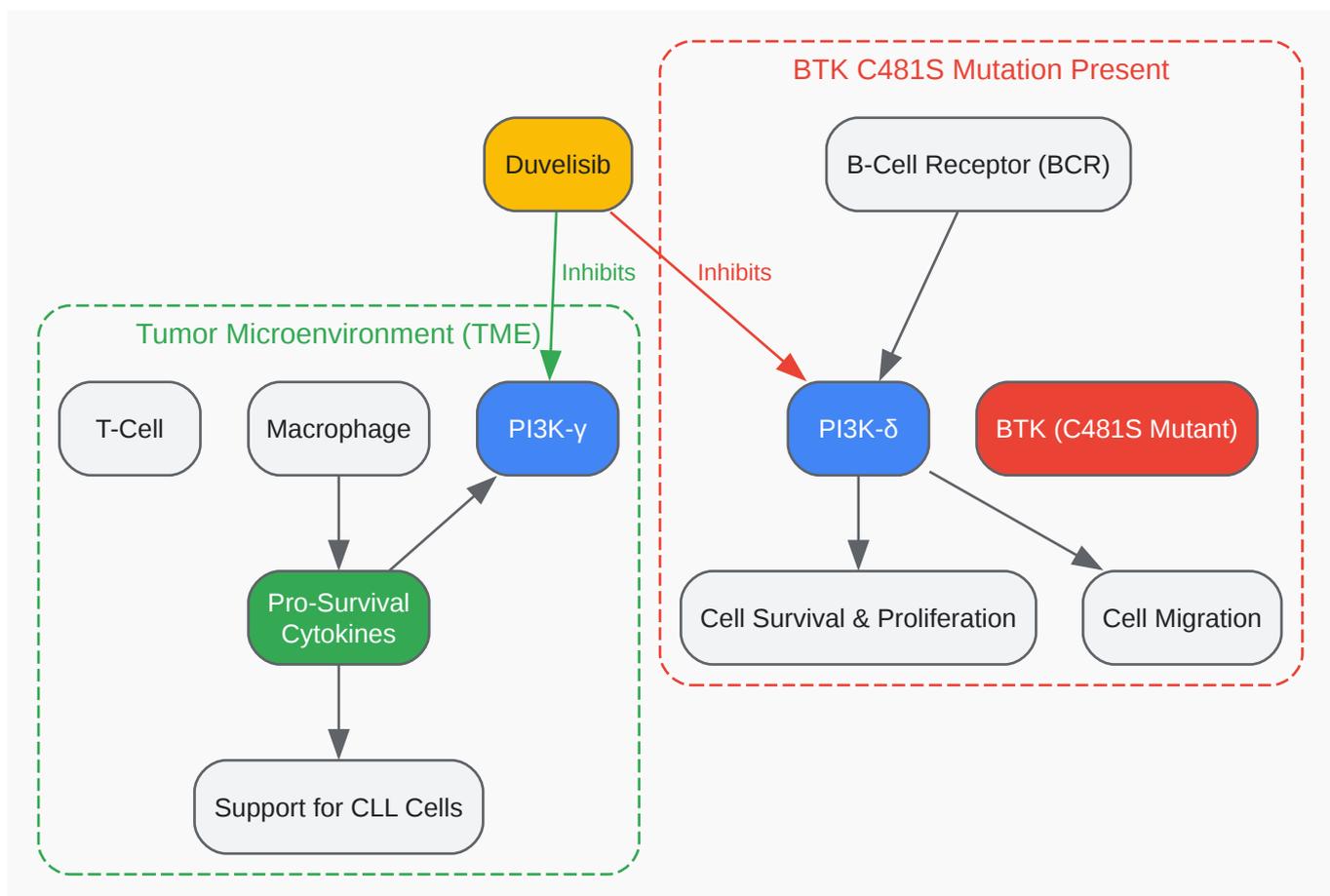
Context / Model	Key Findings on Efficacy	Reference / Source
Preclinical In Vitro/In Vivo (Xenograft)	Effective against CLL cells from patients progressed on ibrutinib, irrespective of BTK or PLCG2 mutation status [1].	PMC Article (2023) [1]
Clinical Case Report	Ibrutinib-resistant patient (with BTK C481S & PLCG2 L845F) achieved immediate redistribution lymphocytosis followed by partial clinical remission on duvelisib [1].	PMC Article (2023) [1]
Clinical Trial (Phase 2 Combo)	Duvelisib + Venetoclax in R/R CLL (45% post-BTKi): 97% ORR, 62% CR , 3-yr PFS in post-BTKi patients: 46% [2].	CLL Society (2025) [2]
Clinical Trial (Phase 3 Monotherapy)	DUO trial (prior to widespread cBTKi use): 74% ORR , median PFS: 16.4 months [3].	ASCO Post (2018) [3]

Mechanism of Action in BTK-Resistant CLL

Duvelisib is a dual phosphatidylinositol 3-kinase (PI3K) inhibitor, targeting both the **delta (δ)** and **gamma (γ)** isoforms [4]. This dual mechanism is key to its activity in cBTKi-resistant disease:

- **PI3K- δ Inhibition:** Directly targets B-cell receptor (BCR) signaling and survival pathways in CLL B-cells, independent of BTK activity [1].
- **PI3K- γ Inhibition:** Disrupts the tumor microenvironment (TME) by modulating T-cell function and macrophage polarization, reducing pro-survival signals for CLL cells [1].

The following diagram illustrates how **duvelisib** targets both the CLL cell and the tumor microenvironment, enabling it to overcome BTK C481S-mediated resistance.



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Key Supporting Experimental Data

For researchers, the experimental details behind these findings are critical.

Preclinical Evidence (PMC Article, 2023) [1]

- **Purpose:** Investigate **duvelisib**'s efficacy in treatment-naïve and ibrutinib-refractory CLL, focusing on BTK C481S mutants.
- **Methods:**
 - **In vitro assays:** Measured apoptosis and chemotaxis in primary CLL cells from ibrutinib-resistant patients.
 - **In vivo xenograft model:** NSG mice engrafted with primary CLL cells from ibrutinib-resistant patients treated with **duvelisib**, selective PI3K- δ i (IPI-3063), or selective PI3K- γ i (IPI-5243).
- **Key Results:** **Duvelisib**, but not selective inhibitors, significantly reduced leukemia burden in mice with ibrutinib-resistant CLL, demonstrating that **dual δ/γ inhibition is essential for maximum efficacy**.

Clinical Evidence (PMC Article, 2023 & CLL Society, 2025) [1] [2]

- **Case Report (2023):** A patient with confirmed BTK C481S and PLCG2 L845F mutations immediately started on **duvelisib** after ibrutinib progression. Treatment resulted in **redistribution lymphocytosis** followed by a **partial clinical remission**, associated with modulation of T and myeloid cells [1].
- **Phase 2 Trial (2025):** Tested time-limited **duvelisib**-venetoclax combination in heavily pre-treated R/R CLL cohort (45% prior BTKi). Despite significant side effects, the regimen was highly effective, demonstrating that **PI3K inhibition can be effectively combined with BCL-2 inhibition** post-BTKi failure [2].

Comparative Consideration: Toxicity Profile

While effective, **duvelisib**'s clinical use is tempered by a significant toxicity profile. Common side effects include infections, diarrhea/colitis, liver toxicity (transaminitis), and pneumonitis [4] [3] [5]. These toxicities have generally limited the use of PI3K inhibitors to later lines of therapy where other better-tolerated options are unavailable or have failed [5].

For researchers and clinicians, these findings indicate that **duvelisib** represents a mechanistically sound and evidence-backed therapeutic strategy for CLL patients with BTK C481S mutations. Its value is particularly notable in the double-refractory setting, where effective options are limited.

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